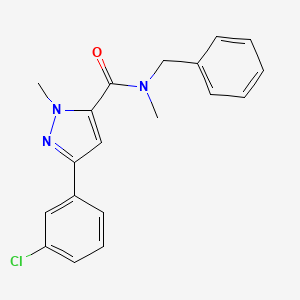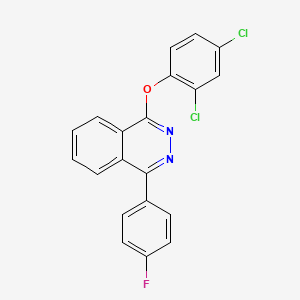![molecular formula C20H21NO6S B12162526 (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12162526.png)
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,3-dione core, substituted with a 3,4-dimethoxyphenyl group and a hydroxy(thiophen-2-yl)methylidene group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the substituents through various organic transformations. Key steps may include:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Addition of the Hydroxy(thiophen-2-yl)methylidene Group: This can be accomplished through aldol condensation or related reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound features a similar aromatic structure but lacks the pyrrolidine-2,3-dione core.
4-Chloromethcathinone: A stimulant drug with a different core structure but similar aromatic substituents.
Uniqueness
The uniqueness of (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H21NO6S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO6S/c1-25-9-8-21-17(12-6-7-13(26-2)14(11-12)27-3)16(19(23)20(21)24)18(22)15-5-4-10-28-15/h4-7,10-11,17,23H,8-9H2,1-3H3 |
InChI Key |
XKGFRTAGBBPPGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12162446.png)
![5-[(2-Fluorophenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162451.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B12162453.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12162458.png)
![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B12162462.png)
![1-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)urea](/img/structure/B12162473.png)
![3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12162475.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12162489.png)

![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-fluorophenyl)benzamide](/img/structure/B12162499.png)

![4-methoxy-N-[(1Z)-3-[(2-methylpropyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12162512.png)
